3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O4 It is known for its unique structure, which includes a piperidine-2,6-dione core linked to a hydroxy-oxoisoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with a suitable isoindolinone derivative. One common method includes the use of 7-hydroxy-1-oxoisoindoline as a starting material, which undergoes a condensation reaction with piperidine-2,6-dione under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(7-oxo-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Reduction: Formation of 3-(7-hydroxy-1-hydroxyisoindolin-2-yl)piperidine-2,6-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating diseases such as sickle cell disease and β-thalassemia.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in studies related to protein interactions and enzyme inhibition.
Industrial Applications: The compound is explored for its use in manufacturing processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to modulate the expression of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene regulation. This modulation can lead to the induction of fetal hemoglobin (HbF) expression, providing therapeutic benefits in conditions like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Uniqueness
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific hydroxy-oxoisoindolinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and specialized industrial processes .
Properties
IUPAC Name |
3-(4-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-3-1-2-7-6-15(13(19)11(7)9)8-4-5-10(17)14-12(8)18/h1-3,8,16H,4-6H2,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHINEOZMGPJDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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